2-amino-3-(1H-benzimidazol-2-yl)benzonitrile
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Overview
Description
2-amino-3-(1H-benzimidazol-2-yl)benzonitrile is a heterocyclic compound that features a benzimidazole ring fused with a benzonitrile moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole ring in this compound makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-benzimidazol-2-yl)benzonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . One common method involves the reaction of 2-aminobenzimidazole with benzonitrile under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient synthesis. For example, the reaction of 2-aminobenzimidazole with benzonitrile in the presence of a base and solvent under reflux conditions can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-benzimidazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-amino-3-(1H-benzimidazol-2-yl)benzonitrile has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for developing new therapeutic agents due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the growth of cancer cells by interfering with DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
2-(1-hydroxyethyl)benzimidazole: Another benzimidazole derivative with similar biological activities.
4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Known for its use in electronic devices.
Uniqueness
2-amino-3-(1H-benzimidazol-2-yl)benzonitrile stands out due to its unique combination of the benzimidazole and benzonitrile moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
2-amino-3-(1H-benzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H10N4/c15-8-9-4-3-5-10(13(9)16)14-17-11-6-1-2-7-12(11)18-14/h1-7H,16H2,(H,17,18) |
InChI Key |
FRMJYGXGXFUAEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3N)C#N |
Origin of Product |
United States |
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